3,3-Oxetanediacetonitrile

Description

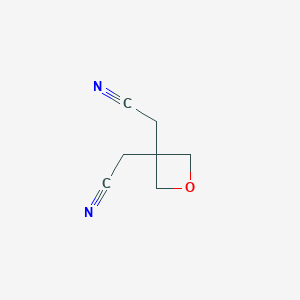

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(cyanomethyl)oxetan-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-3-1-7(2-4-9)5-10-6-7/h1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOCWWDNJPTWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC#N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325884 | |

| Record name | 3,3-Oxetanediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22030-97-3 | |

| Record name | 3,3-Oxetanediacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022030973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Oxetanediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Oxetanediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Oxetanediacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ8WT469MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Total Synthesis Contexts Relevant to Oxetane Containing Structures

The Paternò–Büchi Reaction in Natural Product Synthesis

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for the direct synthesis of oxetanes. slideshare.netwikipedia.orgnih.gov This reaction has been employed in the synthesis of several natural products. For example, in the synthesis of Merrilactone A, a neurotrophic sesquiterpene, a Paternò-Büchi reaction could be envisioned as a key step to construct the oxetane ring. nih.govresearchgate.netorganic-chemistry.orgimperial.ac.uk The reaction's utility lies in its ability to form the four-membered ring in a single step with predictable stereochemistry, which is crucial for the synthesis of complex, polycyclic natural products. nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization is another common strategy for the formation of the oxetane ring in the context of total synthesis. acs.org This approach is prominently featured in the total synthesis of Taxol (Paclitaxel), a potent anti-cancer drug. wikipedia.orgwikipedia.orgacs.org In several syntheses of Taxol, the oxetane D-ring is formed via an intramolecular Sₙ2 reaction, where a hydroxyl group attacks a carbon bearing a good leaving group, such as a tosylate or mesylate, in a 1,3-relationship. wikipedia.orgnih.govnih.gov This strategy highlights the importance of carefully planned synthetic routes that position the requisite functional groups for the crucial ring-forming step.

The synthesis of Merrilactone A also showcases an intramolecular cyclization approach, where an epoxide rearrangement leads to the formation of the oxetane moiety. nih.govacs.org This demonstrates the versatility of intramolecular strategies in constructing the strained oxetane ring within a complex molecular framework.

Conclusion

Ring-Opening Reactions of the Oxetane Core

The reactivity of the oxetane ring in this compound is largely governed by the interplay of ring strain and the electronic effects of the substituents. The 3,3-disubstitution pattern generally imparts a higher degree of stability to the oxetane ring compared to mono-substituted derivatives, primarily due to steric hindrance. researchgate.net However, the relief of ring strain provides a thermodynamic driving force for ring-opening reactions under appropriate conditions.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the oxetane ring is a common mode of cleavage. In the case of 3,3-disubstituted oxetanes, the accessibility of the electrophilic carbon atoms of the ring to external nucleophiles is sterically hindered. researchgate.net This steric shielding makes direct nucleophilic attack more challenging compared to less substituted oxetanes.

The reaction of this compound with heteroatom nucleophiles, such as amines, alcohols, or thiols, is generally expected to be sluggish under neutral or basic conditions due to the aforementioned steric hindrance. However, intramolecular reactions, where the nucleophile is part of one of the substituents, can be more favorable. For instance, if one of the nitrile groups were to be hydrolyzed to a carboxylic acid or reduced to an amine, the resulting internal nucleophile could facilitate ring-opening. researchgate.net

| Nucleophile | Product Type | Conditions | Plausible Mechanism |

| Primary/Secondary Amines | Amino alcohols | Typically requires activation (e.g., acid catalysis) | SN2-type attack on a protonated oxetane |

| Alcohols | Ether alcohols | Acid catalysis is generally necessary | Formation of an oxonium ion followed by nucleophilic attack |

| Thiols | Thioether alcohols | Can proceed under neutral or basic conditions, but may require activation | Thiolate attacks one of the methylene (B1212753) carbons of the oxetane ring |

This table presents plausible reactions based on the general reactivity of 3,3-disubstituted oxetanes; specific experimental data for this compound is limited.

The introduction of carbon nucleophiles to the oxetane ring of this compound is also sterically demanding. Organometallic reagents like Grignard or organolithium compounds would face significant steric repulsion. However, reactions with softer carbon nucleophiles might be possible under specific catalytic conditions that enhance the electrophilicity of the oxetane ring.

| Nucleophile | Product Type | Conditions | Plausible Mechanism |

| Organolithium Reagents | Alcohols with new C-C bond | May require Lewis acid activation to proceed | Coordination of Lewis acid to the oxetane oxygen, followed by nucleophilic attack |

| Grignard Reagents | Alcohols with new C-C bond | Generally requires acid or Lewis acid catalysis | Similar to organolithium reagents |

| Enolates | Functionalized alcohols | Requires activation of the oxetane ring | SN2-type attack on an activated oxetane |

This table illustrates potential reactions based on the established reactivity of related oxetane systems.

Radical Ring-Opening Mechanisms and Intermediates

Radical-mediated ring-opening of oxetanes offers an alternative pathway that does not rely on direct nucleophilic attack. These reactions are typically initiated by the formation of a radical species that can interact with the oxetane ring. For 3,3-disubstituted oxetanes, radical reactions can proceed where nucleophilic attack is sterically hindered. The reaction can be initiated by photochemically or thermally generated radicals. A plausible mechanism involves the abstraction of a hydrogen atom from one of the cyanomethyl groups, leading to a carbon-centered radical. This radical could then potentially induce ring-opening through a rearrangement process, although direct attack on the oxetane ring by an external radical is also a possibility.

A potential radical-mediated process could involve the formation of an α-oxy radical upon interaction with a radical initiator, leading to the cleavage of a C-O bond and the formation of a more stable carbon-centered radical. researchgate.net

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis is a highly effective method for promoting the ring-opening of oxetanes, including sterically hindered 3,3-disubstituted derivatives. researchgate.net The reaction is initiated by the protonation of the oxetane oxygen atom, which forms a highly reactive oxonium ion. This protonation significantly weakens the C-O bonds and increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The subsequent step involves the attack of a nucleophile at one of the methylene carbons of the oxetane ring. This typically proceeds via an SN2-like mechanism, resulting in the inversion of stereochemistry if the carbon is chiral. The presence of the electron-withdrawing cyanomethyl groups at the C3 position is expected to have a minimal electronic effect on the methylene carbons, thus the regioselectivity of the nucleophilic attack would likely be governed by steric factors, favoring attack at the less hindered site if the nucleophile is bulky.

| Acid Catalyst | Nucleophile | Product | Key Intermediates |

| Brønsted Acids (e.g., HCl, H2SO4) | Water | Diol | Oxonium ion |

| Brønsted Acids | Alcohols | Ether alcohol | Oxonium ion |

| Lewis Acids (e.g., BF3, TiCl4) | Halide ions | Haloalcohol | Lewis acid-oxetane adduct |

This table outlines general acid-catalyzed ring-opening reactions applicable to 3,3-disubstituted oxetanes.

Base-Catalyzed Ring-Opening Mechanisms

Base-catalyzed ring-opening of 3,3-disubstituted oxetanes is generally less facile than acid-catalyzed cleavage due to the steric hindrance around the electrophilic carbons and the poor leaving group nature of the resulting alkoxide. However, if one of the cyanomethyl groups is deprotonated by a strong base, the resulting carbanion could act as an internal nucleophile. This could potentially lead to an intramolecular cyclization, forming a bicyclic system, rather than a simple ring-opening of the oxetane.

Alternatively, under harsh basic conditions with a strong, small nucleophile, direct SN2 attack on a methylene carbon of the oxetane ring might occur, though this is expected to be a slow process. The electron-withdrawing nature of the cyanomethyl groups would slightly increase the electrophilicity of the oxetane ring carbons, but this effect is likely to be modest.

Regioselectivity and Stereochemical Control in Ring-Opening

The ring-opening reactions of oxetanes are driven by the relief of inherent ring strain, which is approximately 25.5 kcal/mol. beilstein-journals.org The regioselectivity of these reactions in unsymmetrically substituted oxetanes is primarily governed by a balance of steric and electronic effects. magtech.com.cnresearchgate.net In nucleophilic ring-opening reactions, strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom in an SN2-type mechanism. magtech.com.cn Conversely, under acidic conditions which promote SN1-type character, weak nucleophiles tend to attack the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn

In the specific case of this compound, the oxetane ring is symmetrically substituted at the C2 and C4 positions. Therefore, regioselectivity between these two carbons is not a factor. The reaction's outcome is instead dictated by the mechanism of C-O bond cleavage and the stereochemical consequences of the nucleophile's approach.

Nucleophilic Attack: Under basic or neutral conditions with a strong nucleophile, the reaction would proceed via an SN2 pathway. The nucleophile would attack either C2 or C4, leading to the inversion of stereochemistry at that center if it were chiral. The presence of the two cyanomethyl groups at the C3 position creates significant steric hindrance, which would influence the trajectory of the incoming nucleophile but not the choice between the equivalent C2 and C4 positions.

Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the ether oxygen is protonated or coordinated, activating the ring. This is followed by nucleophilic attack at one of the methylene carbons (C2 or C4). The transition state may possess significant oxocarbenium ion character. While this typically favors attack at the more substituted carbon in unsymmetrical oxetanes, for this compound, the electronic equivalence of C2 and C4 means the choice of attack site remains indiscriminate. magtech.com.cn The stereochemical outcome would depend on the degree of SN1 versus SN2 character in the transition state.

Reactions Involving the Acetonitrile (B52724) Functionalities

The two acetonitrile functionalities in this compound are the primary sites of reactivity outside of ring-opening. The carbon-nitrogen triple bond is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. ebsco.comlibretexts.org This electronic feature allows the nitrile groups to serve as precursors for a variety of other functional groups. nih.gov

Key Transformations of the Nitrile Groups:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com For this compound, this would yield 3,3-oxetanediacarboxamide and subsequently 3,3-oxetanedicarboxylic acid.

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds through an intermediate imine anion. libretexts.org This would convert this compound into 3,3-bis(2-aminoethyl)oxetane.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com The initial reaction forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgchemistrysteps.com This provides a pathway to synthesize diketones while retaining the oxetane core.

The reactivity of the nitrile groups is summarized in the table below.

| Reagent/Condition | Intermediate Product | Final Product | Transformation |

| H₃O⁺, Heat | Amide | Carboxylic Acid | Hydrolysis |

| OH⁻, H₂O, Heat | Amide | Carboxylate Salt | Hydrolysis |

| 1) LiAlH₄ 2) H₂O | Imine Anion | Primary Amine | Reduction |

| 1) R-MgBr 2) H₂O | Imine Salt | Ketone | Grignard Addition |

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com This type of reaction involves a 1,3-dipole reacting with a π-system to form a five-membered heterocyclic ring. uchicago.edu Acetonitrile itself is known to undergo [3+2] cyclization with nitrile oxides to form oxadiazoles. nih.gov

For this compound, the two nitrile functionalities could potentially react with 1,3-dipoles such as:

Nitrile oxides (RCNO)

Azides (RN₃)

Diazoalkanes (R₂CN₂)

The reaction with a nitrile oxide, for example, would be expected to produce a bis-oxadiazolyl oxetane derivative. The activation enthalpy for such cycloadditions depends significantly on the electronic properties and substituents of the nitrile oxide. nih.gov While these reactions often proceed with complete regioselectivity, the diastereoselectivity can be moderate. researchgate.net The potential for this compound to undergo these reactions makes it a candidate for the synthesis of complex heterocyclic structures built around the central oxetane scaffold.

Catalytic Strategies in this compound Transformations

Catalysis offers powerful methods for transforming molecules like this compound with high efficiency and selectivity. mdpi.com Both transition metal and organocatalytic strategies can be envisioned to target either the oxetane ring or the appended nitrile groups.

Transition metals are highly versatile catalysts capable of enabling a wide range of chemical transformations. mdpi.com

Cobalt Catalysis: Cobalt catalysts are notably effective in the [2+2+2] cyclotrimerization of nitriles with alkynes to construct substituted pyridines. nih.govsemanticscholar.org A water-soluble cobalt(I) catalyst has been shown to facilitate this transformation, suggesting a potential route for converting one or both nitrile groups of this compound into pyridine (B92270) rings by reacting it with two equivalents of an alkyne. nih.gov Cobalt has also been used in the synthesis of oxaspirocycles through C-H activation and carboamidation, highlighting its utility in constructing complex oxygen-containing heterocycles. nih.gov

Copper Catalysis: Copper catalysts are widely used in organic synthesis and could be applied to this compound in several ways. Copper-catalyzed protocols have been developed for the synthesis of furans and pyrroles from β-ketonitriles and oxime esters, respectively. nih.gov Furthermore, copper can catalyze three-component coupling reactions involving nitriles, dienes, and silylboranes to yield complex ketones. rsc.org Copper has also been employed in annulation reactions to synthesize pyridines, showcasing its ability to facilitate the formation of nitrogen-containing heterocycles from nitrile precursors. nih.govrsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high enantioselectivity. mdpi.com While reactions involving the direct organocatalytic opening of the oxetane ring are less common, the acetonitrile functionalities offer clear handles for organocatalytic transformations.

The methylene carbons situated between the oxetane ring and the nitrile groups are α- to an electron-withdrawing group, making the adjacent protons acidic. Chiral Brønsted bases, such as guanidines or cinchona alkaloids, could deprotonate this position to generate a nucleophilic nitronate-like species. mdpi.com This nucleophile could then participate in classic carbon-carbon bond-forming reactions.

Michael Addition: The in-situ generated nucleophile could add to α,β-unsaturated carbonyl compounds (e.g., nitrostyrenes) in a conjugate addition. researchgate.net

Henry (Nitroaldol) Reaction: The nucleophile could add to aldehydes or ketones in a nitroaldol-type reaction. mdpi.com

These organocatalytic strategies provide a potential pathway for the asymmetric functionalization of this compound, leading to the synthesis of chiral molecules with multiple stereogenic centers.

Based on the available research, there is currently no specific scientific literature detailing the biocatalysis of this compound. While the field of biocatalysis has extensively studied the enzymatic transformation of various nitrile compounds, research focusing specifically on this compound is not present in the provided search results.

The existing body of research on biocatalysis of nitriles primarily revolves around the use of nitrile hydratase and amidase enzymes. These enzymes are found in various microorganisms, with species of the genus Rhodococcus, such as Rhodococcus rhodochrous, being particularly well-studied for their ability to hydrolyze nitrile groups. nih.gov This process typically involves the conversion of a nitrile to its corresponding amide by nitrile hydratase, and potentially further to a carboxylic acid by an amidase. nih.govwikipedia.org

Nitrile hydratases have significant industrial applications, for example, in the production of acrylamide (B121943) from acrylonitrile (B1666552) and nicotinamide (B372718) from 3-cyanopyridine. wikipedia.org The enzymes are metalloenzymes, containing either iron or cobalt ions in their active sites, and their catalytic mechanisms have been a subject of detailed study. wikipedia.orgfrontiersin.org Research has also explored the degradation of nitrile-containing environmental pollutants using these biocatalytic systems. frontiersin.orgnih.gov

However, the substrate specificity of nitrile hydratases can be narrow, and their stability under industrial conditions is a key area of research. frontiersin.orgudelar.edu.uy While studies have investigated the activity of these enzymes on a range of aliphatic and aromatic nitriles, information regarding their specific activity on dinitriles attached to an oxetane ring, such as this compound, is absent from the provided search results.

Therefore, a detailed account of the reaction mechanisms, research findings, and data tables specifically for the biocatalysis of this compound cannot be provided at this time due to a lack of published research on the topic.

Polymerization Studies of 3,3 Oxetanediacetonitrile and Its Derivatives

Ring-Opening Polymerization (ROP) Investigations

Ring-opening polymerization is the primary method for the synthesis of polymers from cyclic monomers like oxetanes. The driving force for this process is the relief of ring strain. For 3,3-disubstituted oxetanes, the polymerization mechanism and kinetics can be significantly affected by the nature of the substituents.

Cationic ring-opening polymerization (CROP) is the most common and effective method for polymerizing oxetane (B1205548) monomers. The initiation step involves the reaction of the oxetane oxygen with a cationic species, typically a strong acid or a Lewis acid, to form a tertiary oxonium ion. This active species then propagates by reacting with subsequent monomer molecules.

For 3,3-disubstituted oxetanes, a variety of cationic initiators have been employed. These include:

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective initiator for oxetane polymerization.

Protonic Acids: Strong protic acids such as trifluoromethanesulfonic acid (TfOH) can initiate the polymerization.

Onium Salts: Diaryliodonium and triarylsulfonium salts, often used in photopolymerization, can also serve as thermal initiators.

The polymerization conditions, such as temperature and solvent, play a crucial role. Bulk polymerization is often feasible, but solution polymerization in inert solvents like dichloromethane (B109758) or toluene (B28343) can help control the reaction rate and dissipate heat. The electron-withdrawing nature of the nitrile groups in 3,3-oxetanediacetonitrile is anticipated to decrease the basicity of the oxetane oxygen, potentially requiring stronger Lewis acids or higher reaction temperatures for efficient initiation and propagation compared to oxetanes with electron-donating substituents.

A study on 3,3-dinitratooxetane, another oxetane with strongly electron-withdrawing groups, highlights its potential as a monomer for energetic polymers. researchgate.netrsc.org This suggests that this compound could also be a valuable monomer for synthesizing polymers with high nitrogen content and specific thermal properties.

Table 1: Common Cationic Initiators for Oxetane Polymerization

| Initiator Type | Examples | Typical Conditions |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Low to moderate temperatures, bulk or solution |

| Protonic Acids | Trifluoromethanesulfonic acid (TfOH) | Low temperatures to control reaction rate |

| Onium Salts | Diphenyliodonium hexafluorophosphate | UV irradiation (photoinitiation) or thermal |

This table is based on general knowledge of oxetane polymerization and not specific to this compound.

Achieving control over the molecular weight and minimizing the polydispersity index (PDI) is essential for producing polymers with well-defined properties. For the cationic ring-opening polymerization of oxetanes, several strategies can be employed to achieve a "living" or controlled polymerization, where termination and chain transfer reactions are minimized.

Techniques for controlled oxetane polymerization often involve the use of specific initiator systems that can reversibly activate the propagating chain end. While specific systems for this compound have not been reported, methodologies developed for other oxetanes could be applicable. These might include the use of initiators that generate a low concentration of active species, thereby reducing side reactions. The choice of counter-ion in the initiator system is also critical, with less nucleophilic counter-ions generally leading to better control.

Solid-state polymerization, where the monomer is polymerized in its crystalline state, can lead to polymers with unique morphologies and high degrees of crystallinity. This technique is often initiated by high-energy radiation (e.g., γ-rays) or by heating the crystalline monomer below its melting point.

For this compound, which is a solid at room temperature, solid-state polymerization could be a viable method. The crystal packing of the monomer would play a critical role in the feasibility and outcome of the polymerization. The topochemical control exerted by the crystal lattice could potentially lead to highly stereoregular polymers. However, there are no specific studies on the solid-state polymerization of this monomer. Research on other functional oxetanes in the solid state would be necessary to predict the behavior of this compound under such conditions.

Functional Polymers Derived from Oxetanediacetonitrile Monomers

The polymerization of this compound would yield a polyether with pendant dinitrile groups. These nitrile functionalities offer a versatile platform for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers. The nitrile groups can be converted to other functional groups through various chemical reactions, including:

Reduction: Reduction of the nitrile groups would yield primary amines, which could be used for further functionalization, such as amidation or imine formation.

Hydrolysis: Hydrolysis of the nitriles would produce carboxylic acid groups, which are useful for introducing hydrophilicity or for conjugation with other molecules.

Cycloaddition: The nitrile groups could potentially participate in cycloaddition reactions, for example, with azides to form tetrazoles.

These transformations would allow for the tailoring of the polymer's properties, such as solubility, thermal stability, and chemical reactivity, for specific applications.

Influence of Monomer Structure on Polymer Microstructure and Architecture

The structure of the this compound monomer is expected to have a profound impact on the microstructure and architecture of the resulting polymer. The two nitrile groups at the C3 position are bulky and highly polar.

Chain Flexibility: The gem-dinitrile substitution will likely increase the steric hindrance around the polymer backbone, potentially leading to a stiffer polymer chain compared to poly(oxetane) or polyethers with less bulky substituents.

Crystallinity: The high polarity of the nitrile groups could lead to strong intermolecular dipole-dipole interactions. This might favor the formation of crystalline domains in the polymer, influencing its mechanical and thermal properties.

Tacticity: In principle, the polymerization of 3,3-disubstituted oxetanes leads to a regular head-to-tail polymer structure. The specific catalyst and polymerization conditions can influence the stereochemistry of the polymer chain, although this is less of a factor for symmetrically substituted monomers like this compound.

Advanced Polymerization Techniques (e.g., Click Chemistry in Polymer Synthesis)

While the primary method for polymerizing this compound would be ring-opening polymerization, advanced techniques could be employed for post-polymerization modification. "Click chemistry," a set of highly efficient and specific reactions, is a powerful tool for polymer functionalization. core.ac.ukrsc.org

For a polymer derived from this compound, the pendant nitrile groups could be chemically modified to introduce functionalities suitable for click reactions. For example, reduction of the nitriles to amines, followed by reaction with an appropriate linker, could introduce azide (B81097) or alkyne groups onto the polymer backbone. These groups could then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach a wide variety of molecules, such as fluorescent dyes, biomolecules, or other polymer chains. This approach would enable the creation of well-defined, highly functional materials.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are currently no specific theoretical or computational chemistry studies published in the public domain that focus solely on the compound this compound for the outlined topics.

The requested article structure requires detailed research findings from specific computational methods applied directly to this compound, including:

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Computational Analysis of Reaction Pathways and Transition States (Activation Strain Analysis, Potential Energy Surface Mapping)

Molecular Dynamics and Molecular Modeling Simulations

Theoretical and Computational Chemistry Approaches to 3,3 Oxetanediacetonitrile

Electronic Structure and Reactivity Predictions

Please note: As of this writing, specific computational studies on 3,3-Oxetanediacetonitrile are not available in the cited literature. The following sections describe the established theoretical methods that would be applied to this molecule and provide illustrative, hypothetical data to demonstrate how its electronic structure and reactivity would be analyzed.

Frontier Molecular Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyale.eduucalgary.cawikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, correlating with nucleophilic behavior. ucalgary.ca

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating electrophilic behavior. ucalgary.ca

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org

A hypothetical DFT calculation for this compound would yield energy values for these orbitals, which could be compiled as follows:

| Parameter | Hypothetical Energy Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -8.50 | Indicates the energy required to remove an electron (ionization potential). The molecule would act as a nucleophile in reactions. |

| LUMO | -0.75 | Indicates the energy released when an electron is added (electron affinity). The molecule would act as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 7.75 | A relatively large gap suggests high kinetic stability and lower overall reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It is an invaluable tool for identifying the charge distribution and predicting how molecules will interact. libretexts.orgavogadro.cc The colors on the map indicate different regions of electrostatic potential:

Red: Regions of the most negative electrostatic potential, indicating an excess of electron density. These areas are susceptible to electrophilic attack.

Blue: Regions of the most positive electrostatic potential, indicating a deficiency of electron density. These are potential sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atom of the oxetane (B1205548) ring and the nitrogen atoms of the two nitrile groups. These regions would be the primary sites for interaction with electrophiles. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms of the methylene (B1212753) groups, making them susceptible to interaction with nucleophiles.

Local Reactivity Descriptors: Fukui Functions

While global descriptors like the HOMO-LUMO gap provide a general sense of reactivity, local descriptors can pinpoint specific reactive sites within the molecule. nih.gov Fukui functions, derived from DFT, are powerful local reactivity indicators that quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes. scm.comnih.gov

Condensed Fukui functions provide atom-specific values to predict susceptibility to different types of attack:

f+: Predicts the site for nucleophilic attack (where an electron is added).

f-: Predicts the site for electrophilic attack (where an electron is removed).

f0: Predicts the site for radical attack.

The atom with the highest value for a given Fukui function is considered the most reactive site for that type of attack. nih.govacs.org A hypothetical analysis of this compound might yield the following results for key atoms:

| Atom/Group | Hypothetical f+ Value | Hypothetical f- Value | Predicted Reactivity |

|---|---|---|---|

| Oxetane Oxygen (O) | 0.08 | 0.25 | Highest f- value suggests it is the primary site for electrophilic attack (e.g., protonation). |

| Nitrile Nitrogens (N) | 0.06 | 0.22 | High f- value indicates a strong secondary site for electrophilic attack. |

| Quaternary Carbon (C3) | 0.15 | 0.01 | A higher f+ value suggests this carbon could be a site for nucleophilic attack, potentially leading to ring-opening. |

| Nitrile Carbons (CN) | 0.20 | 0.03 | Highest f+ value indicates these carbons are the most likely sites for nucleophilic attack. |

By combining these theoretical approaches, a detailed and predictive understanding of the electronic properties and chemical reactivity of this compound can be established, providing a robust framework for guiding further experimental investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,3 Oxetanediacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3,3-Oxetanediacetonitrile. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of methylene (B1212753) protons in the molecule. The protons on the oxetane (B1205548) ring (Hα) are expected to appear as a singlet, as are the protons of the two equivalent cyanomethyl groups (Hβ). The deshielding effect of the adjacent oxygen atom and nitrile groups will influence the chemical shifts.

Oxetane Protons (Hα): The four protons on the C2 and C4 positions of the oxetane ring are chemically equivalent and are expected to produce a single peak. Their chemical shift is influenced by the electronegative oxygen atom within the ring.

Cyanomethyl Protons (Hβ): The four protons of the two methylene groups attached to the C3 position are also equivalent and will give rise to a second singlet. These protons are deshielded by the adjacent electron-withdrawing nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxetane Ring CH₂ (Hα) | ~4.5 - 4.8 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated.

Oxetane Carbons (C2/C4): The two equivalent methylene carbons of the oxetane ring, bonded to the oxygen atom, are expected to appear significantly downfield.

Quaternary Carbon (C3): The sp³-hybridized quaternary carbon at the 3-position of the oxetane ring will have a characteristic chemical shift.

Cyanomethyl Carbons (Cβ): The two equivalent methylene carbons of the cyanomethyl groups will appear in the aliphatic region.

Nitrile Carbons (Cγ): The carbons of the two equivalent nitrile groups will have a distinct chemical shift in the characteristic range for nitriles, typically between 115 and 120 ppm researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxetane Ring CH₂ (C2/C4) | ~70 - 75 |

| Quaternary Carbon (C3) | ~40 - 45 |

| Cyanomethyl CH₂ (Cβ) | ~25 - 30 |

To confirm the assignments made from 1D NMR spectra and to establish connectivity within the molecule, various 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the oxetane protons (~4.6 ppm) with the ¹³C signal of the oxetane carbons (~72 ppm). Similarly, a correlation would be observed between the cyanomethyl protons (~3.0 ppm) and the cyanomethyl carbons (~28 ppm) columbia.edusdsu.edupressbooks.pub.

A correlation between the oxetane protons (Hα) and the quaternary carbon (C3).

Correlations between the cyanomethyl protons (Hβ) and both the quaternary carbon (C3) and the nitrile carbon (Cγ) columbia.edusdsu.edu.

Correlation Spectroscopy (COSY): While not particularly informative for this specific molecule due to the absence of proton-proton coupling (all signals are singlets), a COSY experiment would confirm the lack of scalar coupling between the two sets of protons sdsu.edu.

These 2D NMR techniques, used in combination, provide irrefutable evidence for the structure of this compound, confirming the attachment of the two cyanomethyl groups to the central quaternary carbon of the oxetane ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the nitrile group.

C≡N Stretch: A sharp and strong absorption band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group researchgate.netnih.gov.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups on the oxetane ring and the cyanomethyl groups would appear in the region of 2850-3000 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O-C ether linkage in the oxetane ring is expected to produce a strong absorption band in the fingerprint region, typically around 950-1100 cm⁻¹. The exact position is influenced by the ring strain of the four-membered oxetane system columbia.edusdsu.edu.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2240 - 2260 | Strong, Sharp |

| Alkane | C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

For this compound (C₆H₆N₂O), the nominal molecular weight is 122 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 122 may be observed. However, for some nitriles, this peak can be weak or absent researchgate.netnih.gov. The fragmentation pattern would be key to elucidating the structure.

Common fragmentation pathways could include:

Loss of a cyanomethyl radical (•CH₂CN): This would result in a fragment ion at m/z 82.

Cleavage of the oxetane ring: Fragmentation of the four-membered ring can lead to various smaller fragment ions.

M-1 Peak: The loss of a hydrogen atom to form a stabilized cation is a common feature in the mass spectra of nitriles, which would result in a peak at m/z 121 weebly.com.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass with very high precision. For this compound, the molecular formula is C₆H₆N₂O. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula nih.gov.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation by fragmenting specific ions and analyzing the resulting fragments. In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ or another adduct is first isolated in the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into characteristic product ions. scielo.org.co

The fragmentation patterns provide valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the C-C bonds connecting the nitrile groups to the oxetane ring and the characteristic ring-opening of the strained four-membered oxetane core. By analyzing the mass-to-charge (m/z) ratios of these fragments, the connectivity of the molecule can be confirmed. This technique is crucial for distinguishing isomers and identifying unknown compounds in complex mixtures.

Below is a table of hypothetical fragmentation data for this compound.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 123.05 [M+H]⁺ | 15 | 82.04 | Loss of Acetonitrile (B52724) (-CH₂CN) |

| 123.05 [M+H]⁺ | 20 | 68.03 | Oxetane ring fragmentation |

| 123.05 [M+H]⁺ | 25 | 55.03 | Further fragmentation |

| 123.05 [M+H]⁺ | 15 | 41.04 | Acetonitrile fragment [CH₂CN]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be prepared as a single crystal of sufficient quality, XRD analysis can provide exact bond lengths, bond angles, and the conformation of the oxetane ring.

Substituted oxetane rings are known to adopt a puckered conformation to relieve ring strain. acs.orgmdpi.com For unsubstituted oxetane, the puckering angle is relatively small. However, the introduction of bulky substituents, such as the two acetonitirile groups at the C3 position, is expected to significantly influence this angle. acs.org XRD data would precisely quantify this puckering and reveal any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that dictate the crystal packing.

The table below summarizes typical structural parameters that would be determined for this compound via XRD, with comparative values for a generic oxetane ring.

| Structural Parameter | Expected Value for this compound | Typical Value for Oxetane Ring acs.org |

| C-O Bond Length | ~1.45 Å | 1.46 Å |

| C-C Bond Length (in ring) | ~1.54 Å | 1.53 Å |

| C-O-C Bond Angle | ~91° | 90.2° |

| C-C-C Bond Angle | ~86° | 84.8° |

| Ring Puckering Angle | >15° | ~10° |

| C-C≡N Bond Angle | ~178° | N/A |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the physical and chemical properties of the analyte and its matrix.

Size Exclusion Chromatography (SEC) for Polymer Analysis

This compound, with its strained ring and functional nitrile groups, can serve as a monomer for polymerization. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing the resulting polymers. SEC separates macromolecules based on their hydrodynamic volume in solution. researchgate.netmdpi.com Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and elute later. lcms.cz

When coupled with detectors like a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, SEC can determine the complete molecular weight distribution of a polymer sample. Key parameters obtained include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

The following table shows hypothetical SEC results for two batches of a polymer derived from this compound.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Poly(3,3-ODAN) Batch 1 | 45,000 | 63,000 | 1.40 |

| Poly(3,3-ODAN) Batch 2 | 52,000 | 88,400 | 1.70 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing the purity of this compound and identifying impurities or byproducts from its synthesis.

In a typical LC-MS analysis, the sample is first separated on an HPLC column (e.g., a C18 reversed-phase column). The eluent from the column is then introduced into the ion source (e.g., electrospray ionization, ESI) of the mass spectrometer. The MS detector provides the molecular weight of the eluting compounds, allowing for positive identification. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of the parent compound and any impurities. nih.gov

A potential LC-MS method for the analysis of a this compound synthesis mixture is outlined below.

| Parameter | Condition |

| LC Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Range | 50 - 500 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. nist.gov For this compound, GC-MS could be used as a quality control tool to assess purity, provided the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column.

In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of a capillary column. As components elute from the column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI causes extensive fragmentation, producing a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for unambiguous identification by comparison to spectral libraries.

A summary of typical GC-MS parameters for analyzing a volatile organic compound like this compound is provided in the table.

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 400 m/z |

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature or time. For polymers derived from this compound, these methods are critical for understanding their thermal stability, processing window, and service temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. marmara.edu.tr TGA is used to determine the decomposition temperature, thermal stability, and can provide information about the composition of multi-component systems.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. marmara.edu.tr DSC is used to determine the glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and the heat of reactions. For polymers containing nitrile groups, such as those derived from this compound, DSC can detect the strong exotherm associated with the cyclization of nitrile groups at elevated temperatures, a critical process in the production of carbon fibers from polyacrylonitrile precursors. mdpi.comresearchgate.net

The table below presents hypothetical thermal properties for a polymer of this compound, as would be determined by TGA and DSC.

| Analytical Technique | Parameter | Value | Atmosphere |

| TGA | Onset of Decomposition (Td) | 310 °C | Nitrogen |

| TGA | Char Yield at 600 °C | 45% | Nitrogen |

| DSC | Glass Transition Temperature (Tg) | 115 °C | Nitrogen |

| DSC | Onset of Exotherm (Tonset) | 275 °C | Nitrogen |

| DSC | Peak of Exotherm (Tpeak) | 290 °C | Nitrogen |

Advanced Microscopic and Surface Analysis Techniques (e.g., STM, AFM)

Beyond thermal analysis, understanding the surface morphology and topography at the nanoscale is crucial for many material applications. Advanced microscopic techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide high-resolution surface imaging.

While specific STM or AFM studies on this compound are not found in the surveyed literature, these techniques would be invaluable for:

Visualizing crystal lattice structures: High-resolution AFM could potentially image the arrangement of molecules on the surface of a single crystal of this compound.

Characterizing thin films: For applications involving coatings or thin films of this compound derivatives, AFM would be essential for assessing surface roughness, grain size, and homogeneity.

Investigating surface defects: Both STM and AFM can identify and characterize surface defects that could influence the chemical and physical properties of the material.

The application of these advanced analytical methodologies is fundamental to building a comprehensive profile of this compound, paving the way for its potential use in various scientific and industrial fields. Further experimental research is necessary to populate the data tables with precise values and to fully explore the microscopic landscape of this compound.

Derivatization Strategies for Enhanced Analysis and Functionalization of 3,3 Oxetanediacetonitrile

Strategies for Further Functionalization of 3,3-Oxetanediacetonitrile

Beyond its analysis, this compound serves as a valuable scaffold for synthetic and medicinal chemistry. The oxetane (B1205548) ring is a desirable motif in drug discovery, known to improve key physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structure. nih.govnih.govchemrxiv.org The two nitrile groups act as versatile chemical handles for introducing further complexity and functionality.

The nitrile groups of this compound can be transformed into a variety of other functional groups, enabling the covalent attachment of pharmacophores or other bioactive fragments. This positions the compound as a useful building block for creating new chemical entities. The stability of the 3,3-disubstituted oxetane core ensures that it remains intact during many synthetic transformations. acs.orgrsc.org

Amide Bond Formation: Reduction of the nitriles to diamines, as described previously, provides nucleophilic sites for acylation. These amines can be coupled with bioactive carboxylic acids, peptides, or other acylating agents to form stable amide bonds.

Formation of Heterocycles: Nitriles are precursors to various nitrogen-containing heterocycles. For example, they can react with azides in [3+2] cycloaddition reactions to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

Linkage to Other Scaffolds: Conversion of the nitriles to amines or carboxylic acids allows for the direct linkage of this compound to other complex molecular scaffolds, thereby incorporating the beneficial properties of the oxetane ring into a larger molecule.

The presence of two nitrile groups on a single carbon atom (a gem-dinitrile or malononitrile-like structure) makes this compound a powerful precursor for creating diverse and multifunctional molecular scaffolds. benthamdirect.comingentaconnect.com This arrangement allows for the construction of complex architectures centered around the rigid oxetane core.

Symmetrical and Asymmetrical Functionalization: Both nitrile groups can be modified simultaneously to create symmetrical molecules. Alternatively, selective or stepwise reactions could potentially allow for asymmetrical functionalization, leading to scaffolds with two different functional "arms."

Precursor for Polyfunctionalized Systems: The gem-dinitrile moiety is a key starting material in various multicomponent reactions, enabling the one-pot synthesis of highly substituted and complex heterocyclic systems like pyridines and pyrans. benthamdirect.comnih.gov

Development of Oxetane-Based Amino Acids: A stepwise transformation, such as the reduction of one nitrile group to an amine and the hydrolysis of the other to a carboxylic acid, could yield a novel, non-proteinogenic amino acid with a constrained oxetane backbone. Such structures are of interest for creating peptidomimetics with enhanced stability and unique conformational properties. acs.org

The following table outlines key chemical transformations of the nitrile groups for synthetic functionalization.

| Reaction Type | Reagents | Product Functional Group | Synthetic Application |

|---|---|---|---|

| Reduction | LiAlH₄, H₂/Raney Ni | Primary Amine (-CH₂NH₂) | Amide coupling, Alkylation, Urea formation |

| Hydrolysis (Acidic/Basic) | H₃O⁺/heat or OH⁻/heat | Carboxylic Acid (-COOH) | Esterification, Amide coupling |

| Cycloaddition | Sodium Azide (B81097) (NaN₃) | Tetrazole | Carboxylic acid bioisostere |

| Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) | Intermediate for further reactions |

| Grignard Reaction | R-MgBr then H₃O⁺ | Ketone (-C(=O)R) | Introduction of new carbon skeletons |

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches to 3,3-Oxetanediacetonitrile Analogs

The synthesis of 3,3-disubstituted oxetanes has been a subject of considerable research, providing a foundation for the development of novel approaches to analogs of this compound. acs.orgresearchgate.net Current strategies often rely on the functionalization of commercially available oxetan-3-one. uacademic.info Future research is anticipated to focus on expanding the diversity of functional groups at the 3,3-position, moving beyond the dinitrile moiety to include other electron-withdrawing or synthetically versatile groups.

One promising direction is the adaptation of classical ketone functionalization reactions, such as the Strecker and Henry reactions, to oxetan-3-one to introduce cyano, amino, and nitro functionalities without inducing ring-opening. uacademic.info For instance, the Strecker reaction using trimethylsilyl cyanide (TMSCN) and various amines has been shown to produce 3-cyano-3-aminooxetanes, which could serve as precursors to a range of amino acid derivatives containing the oxetane (B1205548) core. uacademic.info

Another avenue involves the development of modular synthetic routes that allow for the late-stage introduction of diverse substituents. This could involve the use of versatile building blocks, such as 3,3-disubstituted oxetanes bearing hydroxy, amino, or carboxylic acid residues, which are suitable for further functionalization. researchgate.net Research into rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization has also shown promise for creating a variety of substituted oxetane dicarboxylates, a strategy that could potentially be adapted for dinitrile analogs. nih.govresearchgate.net

The table below summarizes potential synthetic strategies that could be explored for creating analogs of this compound, based on established methods for other 3,3-disubstituted oxetanes.

| Synthetic Strategy | Starting Material | Potential Analogs of this compound | Key Features |

| Strecker Reaction | Oxetan-3-one | 3-Amino-3-cyanooxetane derivatives | Access to chiral amino acid analogs. uacademic.info |

| Henry Reaction | Oxetan-3-one | 3-Nitro-3-(nitromethyl)oxetane derivatives | Introduction of nitro groups for further transformation. uacademic.info |

| Horner-Wadsworth-Emmons | Oxetan-3-one | Oxetane-3,3-diyl)diacetonitrile derivatives | Formation of C=C bonds for extended conjugation. uacademic.info |

| Williamson Etherification | 3,3-bis(hydroxymethyl)oxetane | 3,3-bis(alkoxymethyl)oxetane derivatives | Introduction of diverse ether linkages. acs.org |

| Rh-catalyzed O-H insertion | Diazo compounds and alcohols | Oxetane-3,3-dicarboxylate esters | Versatile method for creating ester analogs. nih.govresearchgate.net |

Exploration of New Reaction Pathways and Catalytic Systems

The reactivity of the oxetane ring, governed by its significant ring strain (approximately 106 kJ/mol), presents opportunities for exploring novel reaction pathways. researchgate.netnih.gov While the ring is generally stable under basic and neutral conditions, it is susceptible to ring-opening under acidic conditions or with the use of appropriate catalysts. researchgate.netchemrxiv.org Future research will likely focus on developing selective catalytic systems that can control the regioselectivity of ring-opening reactions of 3,3-disubstituted oxetanes like this compound.

Radical ring-opening reactions of oxetanes, enabled by cobalt-based catalysis, have emerged as a powerful tool for generating nucleophilic radicals that can participate in various C-C bond-forming reactions. researchgate.netresearchgate.net This methodology could be applied to this compound to generate functionalized open-chain dinitriles that are otherwise difficult to access. The regioselectivity of these radical processes can complement existing nucleophilic ring-opening methods. researchgate.net

Furthermore, the development of catalytic systems for the asymmetric ring-opening of 3-substituted oxetanes could be extended to 3,3-disubstituted systems, providing access to chiral building blocks. magtech.com.cn The influence of the two nitrile groups on the electronic properties of the oxetane ring in this compound may lead to unique reactivity profiles that can be exploited with tailored Lewis or Brønsted acid catalysts. researchgate.net

The table below outlines potential new reaction pathways and the catalytic systems that could be investigated for this compound.

| Reaction Pathway | Catalytic System | Potential Products | Research Focus |

| Radical Ring-Opening | Cobalt-based catalysts (e.g., Vitamin B12) | Highly functionalized open-chain dinitriles | Exploring regioselectivity and functional group tolerance. researchgate.netresearchgate.net |

| Asymmetric Ring-Opening | Chiral Lewis or Brønsted acids | Enantioenriched open-chain dinitriles | Development of highly enantioselective catalysts. magtech.com.cn |

| Lewis Acid-Catalyzed Ring-Opening | Various Lewis acids (e.g., AlCl₃, TMSBr) | Halohydrins and other functionalized products | Investigating the role of the Lewis acid in activating the oxetane ring. researchgate.net |

| Anionic Ring-Opening Polymerization | Potassium tert-butoxide with crown ethers | Poly(ether)s with pendant dinitrile groups | Synthesis of functional polymers. radtech.org |

Development of Advanced Materials Based on this compound Polymers

The high ring strain of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. radtech.org The presence of the dinitrile functionality in this compound suggests that its polymers could exhibit unique properties, making them attractive for advanced materials applications. Research in this area is expected to focus on both the synthesis and characterization of these novel polymers.

Anionic ROP of oxetanes containing hydroxyl groups has been successfully demonstrated, suggesting that similar conditions could be applied to this compound to produce polyethers with pendant dinitrile groups. radtech.org These nitrile functionalities can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties. For example, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, leading to materials with different solubility, polarity, and reactivity.

Furthermore, the incorporation of the polar dinitrile groups into the polymer backbone could lead to materials with interesting dielectric properties or enhanced thermal stability. The synthesis of energetic polymers is another potential application, drawing parallels from the development of 3,3-dinitratooxetane as an energetic monomer. rsc.orguni-muenchen.de

The table below details potential advanced materials that could be developed from this compound polymers.

| Material Type | Polymer Structure | Key Properties | Potential Applications |

| Functional Polyethers | Linear polyether with pendant -(CH₂CN)₂ groups | Modifiable, polar, potentially high thermal stability | Membranes, coatings, specialty adhesives |

| Cross-linked Networks | Cationic photopolymerization of multifunctional oxetanes | High cross-link density, chemical resistance | Photo-curable resins, 3D printing materials. radtech.org |

| Energetic Binders | Polyether with high nitrogen and oxygen content | High energy density, controlled combustion | Propellants, explosives. rsc.orguni-muenchen.de |

| Dielectric Materials | Polymers with highly polar side chains | High dielectric constant, low dielectric loss | Capacitors, electronic components |

Integration of Computational and Experimental Methodologies for Predictive Research

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies is becoming increasingly crucial for understanding and predicting the behavior of complex molecules. For this compound and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential applications.

DFT calculations can be employed to investigate the conformational preferences of the oxetane ring in 3,3-disubstituted systems and to understand the electronic effects of the nitrile groups on the ring strain and bond strengths. This information is critical for predicting the regioselectivity of ring-opening reactions and for designing more efficient catalytic systems. Computational studies have been used to analyze the mechanism of ring-opening reactions for other oxetanes, and similar approaches can be applied to this compound. researchgate.net

In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound. For instance, molecular dynamics simulations could provide insights into the chain conformation, packing, and mechanical properties of the resulting polyethers. Quantum chemical calculations can also be used to estimate the thermal stability and decomposition pathways of energetic materials based on this scaffold.

The table below highlights the potential applications of integrated computational and experimental research for this compound.

| Research Area | Computational Method | Experimental Validation | Predicted Outcomes |

| Reaction Mechanisms | DFT, Transition State Theory | Kinetic studies, product analysis | Understanding reaction pathways and catalyst efficiency. researchgate.net |

| Polymer Properties | Molecular Dynamics, Quantum Mechanics | Mechanical testing, thermal analysis (TGA, DSC) | Predicting material performance and stability. |

| Spectroscopic Analysis | DFT, TD-DFT | NMR, IR, UV-Vis spectroscopy | Aiding in structure elucidation and characterization. |

| Crystal Structure Prediction | Solid-state DFT, Crystal Structure Prediction algorithms | X-ray diffraction | Understanding packing and intermolecular interactions. |

Potential for Derivatization in Advanced Chemical Biology and Materials Science

The versatile nitrile groups of this compound offer a gateway for a wide range of chemical transformations, making it a valuable building block for both chemical biology and materials science. The ability to derivatize this core structure opens up possibilities for creating novel molecules with tailored properties.

In medicinal chemistry, the oxetane ring is recognized as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and solubility. nih.gov The derivatization of the nitrile groups in this compound could lead to the synthesis of novel drug candidates. For example, hydrolysis of the nitriles to carboxylic acids would yield oxetane-based dicarboxylic acids, which could be used as scaffolds in drug design. Reduction to diamines would provide building blocks for polyamides or ligands for metal complexes.

In materials science, the derivatization of this compound can lead to the creation of functional monomers for polymerization. For instance, conversion of the nitrile groups to tetrazoles would significantly increase the nitrogen content, a desirable feature for energetic materials. The development of synthetic methodologies that tolerate the oxetane ring is crucial for unlocking the full potential of this compound as a versatile building block. chemrxiv.org

The table below lists potential derivatization reactions of this compound and their applications.

| Derivative Functional Group | Reaction | Potential Application Area | Key Advantage |

| Dicarboxylic Acid | Acid or base hydrolysis | Medicinal Chemistry, Polymer Science | Introduction of acidic functionality for further coupling reactions. chemrxiv.org |

| Diamine | Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | Polymer Science, Coordination Chemistry | Creation of building blocks for polyamides and ligands. |

| Tetrazole | [2+3] Cycloaddition with azides | Energetic Materials | Increased nitrogen content and energy density. |

| Amide/Ester | Partial hydrolysis followed by coupling | Medicinal Chemistry | Bioisosteric replacement for amides and esters. nih.gov |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3,3-Oxetanediacetonitrile in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety protocols due to potential hazards. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of vapors or dust. Store in a cool, dry, locked environment away from incompatible substances (e.g., strong oxidizers). Refer to safety data sheets (SDS) for emergency measures, including rinsing exposed skin/eyes with water for 15+ minutes and consulting a physician .

Q. What synthetic methodologies are documented for this compound, and how are they validated?

- Methodological Answer : While direct synthetic routes for this compound are not detailed in the provided evidence, analogous nitrile synthesis often involves nucleophilic substitution or cyanation reactions. Validation typically employs high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Orthogonal testing (e.g., melting point determination, FT-IR) can resolve data discrepancies between batches .

Advanced Research Questions

Q. How can factorial experimental design optimize reaction conditions for this compound synthesis?

- Methodological Answer : A 2×2 or 2×3 factorial design can systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, ANOVA analysis (as in Table 7 of ) identifies significant factors affecting yield. Replication and blocking minimize confounding variables. Post-hoc tests (e.g., Tukey’s HSD) resolve interactions between parameters. Computational tools like Design-Expert® streamline optimization .

Q. What advanced analytical techniques resolve structural or purity contradictions in this compound characterization?

- Methodological Answer : Discrepancies in purity or structure require multi-modal analysis:

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.

Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectra .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

- Methodological Answer : Stability studies use accelerated aging protocols. For example, incubate solutions at 25°C, 40°C, and 60°C in polar (e.g., acetonitrile) and non-polar (e.g., toluene) solvents. Monitor degradation via UV-Vis spectroscopy at regular intervals. Arrhenius modeling predicts shelf life, while LC-MS identifies degradation byproducts. Statistical tools (e.g., linear regression) quantify rate constants .

Data Analysis & Interpretation

Q. How should researchers address conflicting data in the reactivity of this compound under varying pH conditions?

- Methodological Answer : Contradictions may arise from unaccounted variables (e.g., trace metals, humidity). Replicate experiments under controlled conditions (e.g., inert atmosphere, ultrapure reagents). Use multivariate analysis (e.g., PCA) to isolate pH effects. Compare results with computational models (e.g., DFT calculations for reaction pathways) to validate hypotheses .

Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound toxicity studies?

- Methodological Answer : For limited data, non-parametric tests (e.g., Mann-Whitney U-test) are robust against non-normal distributions. Bootstrap resampling estimates confidence intervals. Meta-analysis of historical data (if available) enhances power. Report effect sizes (e.g., Cohen’s d) to contextualize significance .

Experimental Design

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer : Standardize equipment calibration (e.g., thermocouples for temperature control). Use internal standards (e.g., deuterated solvents in NMR) to correct for instrumental drift. Publish raw data and code for transparency. Collaborative trials across labs identify systemic errors .

Q. How can researchers design ecotoxicology assays for this compound while adhering to OECD guidelines?

- Methodological Answer : Follow OECD Test No. 201 (algae growth inhibition) and 202 (Daphnia immobilization). Use logarithmic concentration ranges (e.g., 0.1–100 mg/L) and negative/positive controls. Measure endpoints like EC₅₀ and NOEC. Validate with reference substances (e.g., potassium dichromate for Daphnia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.